2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid
Description
Properties
IUPAC Name |
2-[[4-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-yl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-23-18(22-19(24)13-6-4-5-7-14(13)20(25)26)15(11-21-23)12-8-9-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMRHYSCDIGTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid , also known by its IUPAC name, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 375.38 g/mol. The structure features a pyrazole ring substituted with a dimethoxyphenyl group and a benzenecarboxylic acid moiety, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds containing pyrazole structures exhibit various biological activities, including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Research indicates that these compounds can induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Anti-inflammatory Effects : The compound's structural components suggest potential anti-inflammatory properties, which are common among similar pyrazole derivatives. This activity may be mediated through the inhibition of cyclooxygenase enzymes or other inflammatory pathways .
- Antibacterial and Antiviral Properties : Some studies have noted that pyrazole derivatives can exhibit antibacterial and antiviral activities, although specific data on this compound's efficacy in these areas remains limited .
Anticancer Studies
A significant focus has been on the anticancer properties of pyrazole derivatives. For instance:
- Cell Viability Assays : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of MDA-MB-231 cells at concentrations as low as 1 μM. The compound enhanced caspase-3 activity, indicating its role in apoptosis induction .
Mechanistic Insights
Molecular docking studies have provided insights into the compound's mechanism of action:
- Binding Affinity : Docking simulations with human prostaglandin reductase (PTGR2) suggest that the compound may inhibit this enzyme, which plays a crucial role in inflammatory responses .
Data Table: Biological Activities Summary
Case Studies
One notable study involved the synthesis and evaluation of various pyrazole derivatives, including our compound. The results indicated significant anticancer activity across several tested cell lines, reinforcing the potential therapeutic applications of pyrazole-based compounds in oncology .
Comparison with Similar Compounds
Antiandrogenic Curcumin Analogues (Bis-3,4-dimethoxyphenyl Derivatives)
Example Compound : Bis(3,4-dimethoxyphenyl)-1,3-propanedione (Compound 39 in )
- Structural Similarities : Both compounds share the 3,4-dimethoxyphenyl group, which is critical for antiandrogenic activity in curcumin analogues.
- Key Differences: The target compound has a single 3,4-dimethoxyphenyl group attached to a pyrazole core, whereas curcumin analogues (e.g., Compound 39) feature two such groups in a symmetric β-diketone scaffold.
- Biological Activity :
Kinase Inhibitors with Pyrazole Scaffolds
Example Compounds :
- GDC-0032 (PI3K inhibitor, ) : Features a benzoxepin core with pyrazole and triazole substituents.
- AZD4205 (JAK1 inhibitor, ) : Contains a pyrazole linked to a methoxyphenyl group and a piperazine moiety.
- Structural Similarities : All three compounds utilize substituted pyrazole rings for target binding.
- Key Differences :
- The target compound lacks the sulfonamide (GDC-0032) or piperazine (AZD4205) groups critical for kinase inhibition.
- The carboxylic acid in the target compound contrasts with the lipophilic substituents (e.g., trifluoromethyl in GDC-0032) common in kinase inhibitors, suggesting lower cell permeability but better aqueous solubility.
- Biological Activity :
Photoacid Generators with 3,4-Dimethoxyphenyl Groups
Example Compound : 2-[4-(3,4-Dimethoxyphenyl)-1,3-butadienyl]benzothiazole (DB in )
- Structural Similarities : Both compounds incorporate 3,4-dimethoxyphenyl groups, which stabilize protonated forms in acidic environments.
- Functional Insight :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Role of 3,4-Dimethoxyphenyl Groups: This substituent enhances electron donation and stabilizes charge transfer interactions, critical in both therapeutic (e.g., antiandrogenic activity) and non-therapeutic (e.g., photoacid generation) contexts .
- Impact of Carboxylic Acid : The hydrophilic carboxylic acid in the target compound differentiates it from kinase inhibitors and curcumin analogues, suggesting unique pharmacokinetic profiles and target selectivity.
- Synthetic Considerations: The aminocarbonyl linker in the target compound may offer synthetic versatility for derivatization, as seen in kinase inhibitor optimizations (e.g., PF-06459988 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
